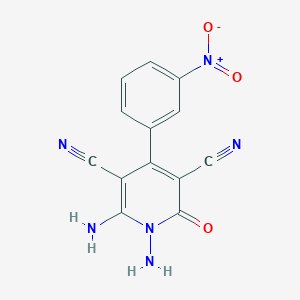
1,6-Diamino-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,6-Diamino-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DAPD and has a molecular formula of C16H10N8O4.
Scientific Research Applications
Crystal Structure Analysis
Research on related compounds like 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile highlights their crystal structures and intermolecular interactions. For example, Naghiyev et al. (2022) studied the crystal of this compound, which forms layers via hydrogen bonds and weak contacts, contributing to understanding the structural properties of such compounds (Naghiyev et al., 2022).
Chemical Synthesis and Derivatives
The chemical reactivity and potential applications of this compound are explored through its reactions with other chemicals. Chikava et al. (2020) showed its reaction with cyanoacetyl-3,5-dimethylpyrazole and chloroacetyl chloride to produce corresponding amides (Chikava, Dolganov, & Dotsenko, 2020). Dotsenko et al. (2021) further explored its reactions in the Mannich reaction, leading to different derivatives, indicating a range of chemical versatility (Dotsenko et al., 2021).
Biological Activity
Some studies have focused on the potential biological activities of derivatives of this compound. Abdel-Monem (2004) synthesized fused heterobicyclic systems containing this compound and evaluated their antimicrobial activities, revealing potential medicinal applications (Abdel-Monem, 2004).
Material Science and Optical Properties
In material science, the compound and its derivatives have been studied for their optical properties. Darehkordi et al. (2018) synthesized pyrido[1,2-b][1,2,4]triazines from this compound, which exhibited significant red light emission, indicating potential applications in optical materials (Darehkordi, Salehi, Rahmani, & Karimipour, 2018).
Nanoparticle Synthesis
In the field of nanotechnology, ZrP2O7 nanoparticles have been used as a catalyst for synthesizing derivatives of this compound, demonstrating its relevance in nano-catalysis (Javad, Hossein, Moghadam, & Abolfazl, 2014).
Antimicrobial Studies
Further extending its potential in biological applications, studies have also focused on the antimicrobial activity of its derivatives. Ali and Ibrahim (2010) synthesized novel fused nitrogen heterocyclic systems linked with chromone moiety from this compound and found significant antimicrobial activity in some derivatives (Ali & Ibrahim, 2010).
properties
IUPAC Name |
1,2-diamino-4-(3-nitrophenyl)-6-oxopyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6O3/c14-5-9-11(7-2-1-3-8(4-7)19(21)22)10(6-15)13(20)18(17)12(9)16/h1-4H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUNAJPPVRMERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=O)N(C(=C2C#N)N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Diamino-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(3-methanesulfonamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2699692.png)
![2-[(3,4-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2699693.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2699700.png)
![N-(4-bromophenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea](/img/structure/B2699701.png)
![3-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]chromen-2-one](/img/structure/B2699703.png)
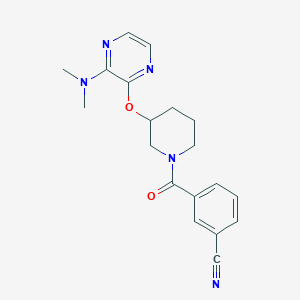

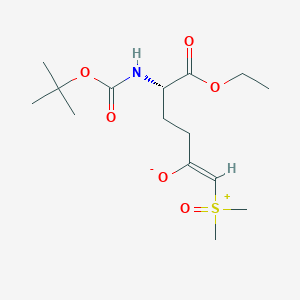
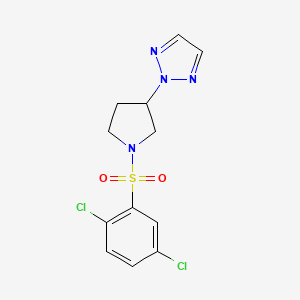

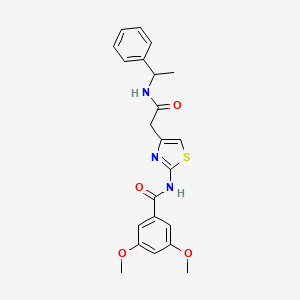
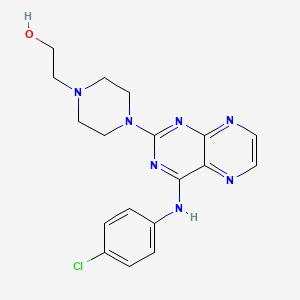
![8-(2,4-dimethoxyphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2699714.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B2699715.png)